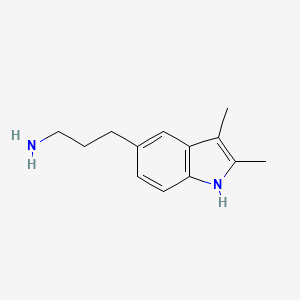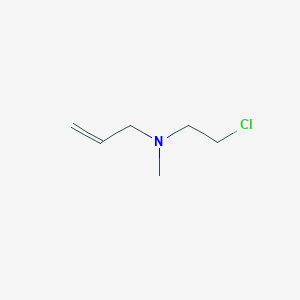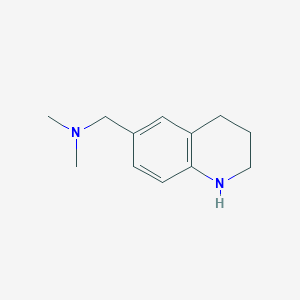
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is an organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or nitroso group.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar bicyclic structure but differs in its functional groups.
Dimethylamine: A simpler amine with a different structure and reactivity.
Quinoline: A related compound with a different ring structure and chemical properties.
Uniqueness
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is unique due to its specific combination of the tetrahydroquinoline core and dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-6-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8,13H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
LGZBMTRATKHPNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC2=C(C=C1)NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



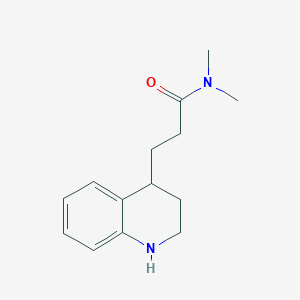
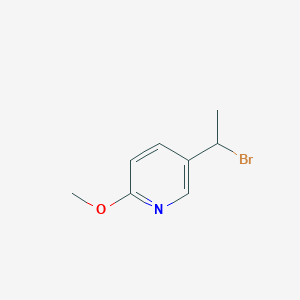
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
